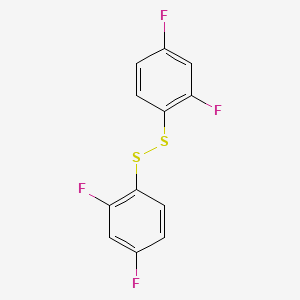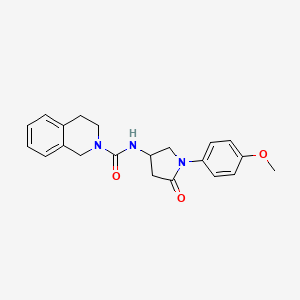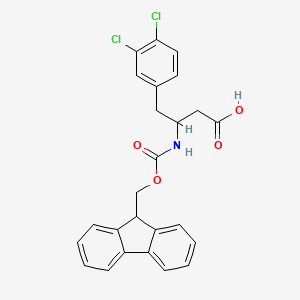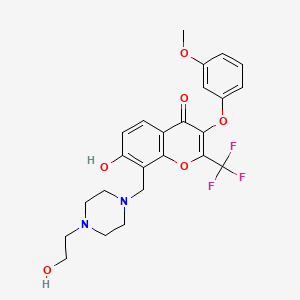
7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-3-(3-methoxyphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-3-(3-methoxyphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one is a useful research compound. Its molecular formula is C24H25F3N2O6 and its molecular weight is 494.467. The purity is usually 95%.
BenchChem offers high-quality 7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-3-(3-methoxyphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-3-(3-methoxyphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Evaluation
Anticancer and Antimicrobial Activities : Derivatives of chromene, including those with piperazine moieties, have been synthesized and evaluated for their anticancer and antimicrobial properties. Compounds have shown promising anti-proliferative activities against human breast cancer cell lines and antimicrobial activities against various microorganisms. The structure-activity relationship analysis indicates that specific substitutions on the chromene core can significantly enhance biological activity (Parveen et al., 2017), (Bektaş et al., 2007).
PD-1/PD-L1 Inhibitors for Cancer Therapy : Piperazine-chromenone derivatives have been investigated as inhibitors of the PD-1/PD-L1 interaction, a critical pathway in cancer immune evasion. One compound showed potent inhibitory activity, suggesting potential for further optimization as cancer therapeutics (Narva et al., 2020).
Anti-inflammatory and Antimicrobial Agents : Novel piperazine derivatives of flavone, including 6-methoxy-2-(piperazin-1-yl)-4H-chromen-4-one, have been synthesized and assessed for their anti-inflammatory and antimicrobial efficacy. These compounds exhibited significant inhibition of pro-inflammatory cytokines and showed potent antimicrobial activity, highlighting their therapeutic potential (Hatnapure et al., 2012).
Therapeutic Potential Beyond Cancer
Antioxidant and Anticancer Properties : Chrysin-piperazine conjugates have been synthesized and evaluated for their antioxidant and anticancer activities. These compounds demonstrated remarkable free radical scavenging activity and selective cytotoxicity against cancer cell lines without affecting normal cells, suggesting a balanced approach to cancer treatment with reduced side effects (Patel et al., 2016).
Synthesis of Novel Derivatives for Antimicrobial Use : Research into the synthesis of chromen-2-one derivatives with piperazine and other functional groups has led to compounds with notable antimicrobial activities. These studies expand the potential applications of such derivatives in combating microbial resistance and developing new antimicrobial agents (Guruswamy & Arul, 2016).
properties
IUPAC Name |
7-hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-3-(3-methoxyphenoxy)-2-(trifluoromethyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25F3N2O6/c1-33-15-3-2-4-16(13-15)34-22-20(32)17-5-6-19(31)18(21(17)35-23(22)24(25,26)27)14-29-9-7-28(8-10-29)11-12-30/h2-6,13,30-31H,7-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZIWJABTHVSPJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=C(OC3=C(C2=O)C=CC(=C3CN4CCN(CC4)CCO)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25F3N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,7-bis(4-chlorophenyl)-7-methyldihydro-1H-imidazo[1,5-b][1,2,4]triazole-2,5(3H,6H)-dithione](/img/structure/B2709048.png)
![N-(1-cyanocyclopentyl)-2-[methyl(3-phenylpropyl)amino]acetamide](/img/structure/B2709049.png)
![N-(2-(1-isopropyl-1H-benzo[d]imidazol-2-yl)ethyl)-2-phenylacetamide](/img/structure/B2709050.png)
![(8,8-Difluoro-4-bicyclo[5.1.0]octanyl)methanamine;hydrochloride](/img/structure/B2709051.png)
![7-[(2-Bromophenyl)(pyrrolidin-1-yl)methyl]quinolin-8-ol](/img/structure/B2709055.png)
![4-cyano-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2709057.png)
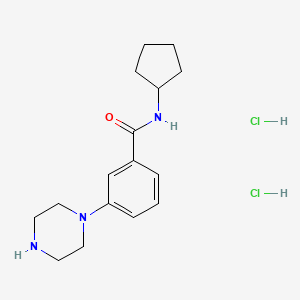
![8-(2-methoxyethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2709060.png)
![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(3,4-dimethoxyphenyl)methyl]-1,4-diazepane-1-carbothioamide](/img/structure/B2709062.png)
